2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
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Description
2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.392. The purity is usually 95%.
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Scientific Research Applications
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Curcumin derivatives, such as Schiff base, hydrazone, and oxime derivatives, have been synthesized to improve medicinal and biological properties. These compounds and their metal complexes exhibit potent biological activities, underlining the importance of chemical modifications for enhanced efficacy (S. Omidi & A. Kakanejadifard, 2020).
Hydantoin Derivatives in Medicinal Chemistry
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Thiazolidinediones as PTP 1B Inhibitors
The review on 2,4-thiazolidinediones (TZDs) as PTP 1B inhibitors from 2012-2018 illustrates the exploration of the TZD scaffold for discovering molecules targeting the insulin signaling cascade. The structural modifications of the TZD scaffold to design potent PTP 1B inhibitors demonstrate the scaffold's potential in addressing insulin resistance and T2DM (S. Verma et al., 2019).
Properties
IUPAC Name |
2-(2-methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-9(2)20-10(3)11(4)21-12-13(17-15(20)21)18(5)16(23)19(14(12)22)7-8-24-6/h9H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWAEWKNSNLWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCOC)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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